molecular formula C18H17Cl2NO B5699301 (E)-N~1~-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE

(E)-N~1~-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE

Cat. No.: B5699301
M. Wt: 334.2 g/mol
InChI Key: APMNPUIMGDTYJY-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N~1~-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of both dichlorophenyl and isopropylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-isopropylbenzylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N~1~-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N~1~-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N~1~-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of an isopropyl group.

    (E)-N~1~-(2,4-DICHLOROPHENYL)-3-(4-METHYLPHENYL)-2-PROPENAMIDE: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

(E)-N~1~-(2,4-DICHLOROPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is unique due to the presence of both dichlorophenyl and isopropylphenyl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

(E)-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)21-17-9-8-15(19)11-16(17)20/h3-12H,1-2H3,(H,21,22)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMNPUIMGDTYJY-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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